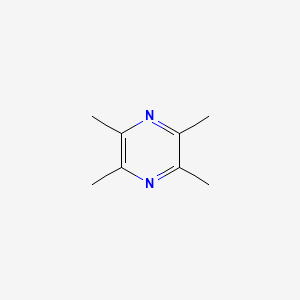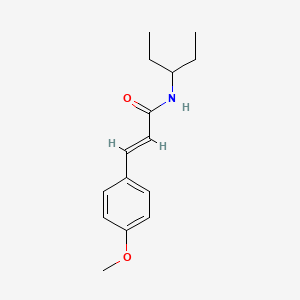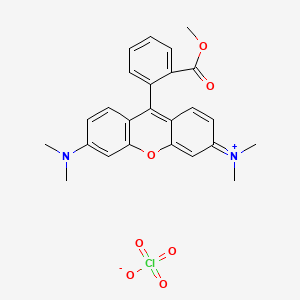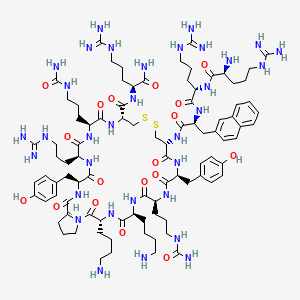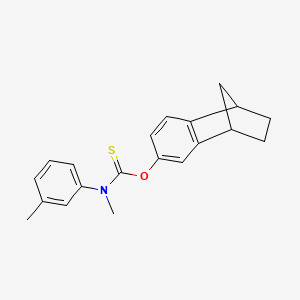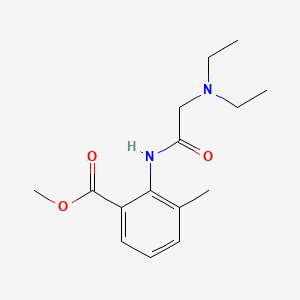
Venturicidina A
Descripción general
Descripción
Venturicidin A, also known as Aabomycin A1, is a member of the Venturicidins group of antifungal compounds . It was first isolated from Streptomyces bacteria in 1961 . Venturicidin A is a membrane-active natural product inhibitor of ATP synthase .
Synthesis Analysis
Venturicidin A is produced by a strain of Streptomyces . The molecular mechanism of its action is attributed to uncoupling of ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase .Molecular Structure Analysis
The molecular formula of Venturicidin A is C41H67NO11 . It has a molecular weight of 749.97 .Chemical Reactions Analysis
Venturicidin A acts as an inhibitor of Fo∙F1-ATPase/synthase . It disrupts the proton flux, characterized by perturbed membrane potential .Physical And Chemical Properties Analysis
Venturicidin A is a white powder . Its exact mass is 749.47 .Aplicaciones Científicas De Investigación
Potenciación de los Antibióticos Aminoglucósidos
La Venturicidina A mejora la eficacia de los antibióticos aminoglucósidos como la gentamicina contra aislamientos clínicos multirresistentes de bacterias como Staphylococcus aureus, Enterococcus y Pseudomonas aeruginosa. Esto es particularmente significativo en la lucha contra la resistencia a los antibióticos .
Adyuvantes Antibióticos
Como adyuvante antibiótico, la this compound se ha identificado a partir de actinomicetos para trabajar junto a los antibióticos para combatir enfermedades infecciosas, que siguen siendo una de las principales causas de muerte en todo el mundo .
Inhibidor Activo de Membrana
Actúa como un inhibidor activo de la membrana de la ATP sintasa, que es crucial para la producción de energía celular. Esta propiedad se puede aprovechar para interrumpir el metabolismo energético de los organismos patógenos .
Tratamiento de Enfermedades Tropicales Desatendidas
La this compound afecta el potencial de la membrana mitocondrial y se ha sugerido su uso en nuevos fármacos o terapias combinadas para combatir parásitos tripanosomas, que causan enfermedades tropicales desatendidas .
Sinergia Antimicrobiana
La combinación de gentamicina y this compound exhibe efectos bactericidas y puede erradicar rápidamente Staphylococcus aureus resistente a la meticilina (MRSA), mostrando su potencial en la sinergia antimicrobiana .
Mecanismo De Acción
Target of Action
The primary target of Venturicidin A is the ATP synthase complex, specifically the subunit-c of the coupling factor o (Fo) of mitochondrial and bacterial ATP synthase complexes . This complex plays a crucial role in the energy metabolism of cells, making it a significant target for the compound .
Mode of Action
Venturicidin A binds to its target, the ATP synthase complex, and once bound, it blocks proton translocation . This action inhibits ATP synthesis in both fungi and bacteria . The compound’s ability to bind and inhibit this complex is the primary driver of its biological effects.
Biochemical Pathways
The inhibition of ATP synthesis by Venturicidin A affects the energy metabolism of the cell . It uncouples ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase . This action results in an elevated concentration of extracellular protons .
Pharmacokinetics
Its mode of action suggests that it disrupts the proton flux, characterized by perturbed membrane potential in mrsa . This disruption could potentially affect the compound’s ADME properties and bioavailability.
Result of Action
The result of Venturicidin A’s action is a rapid loss of the mitochondrial membrane potential . In Trypanosoma brucei, for example, treatment with Venturicidin A led to the loss of mitochondrial DNA in approximately 40%–50% of the treated parasites . This loss of mitochondrial function is a significant effect of the compound’s action.
Action Environment
The action of Venturicidin A can be influenced by environmental factors. For instance, the compound was found to be highly active against Trypanosoma brucei and Leishmania donovani, but much less so against Trypanosoma evansi . This difference in susceptibility supports the hypothesis that the trypanocidal activity of Venturicidin A is due to the collapse of the mitochondrial membrane potential .
Safety and Hazards
Venturicidin A should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Venturicidin A plays a significant role in biochemical reactions, particularly in the inhibition of the ATP synthase complex . This complex is crucial for the production of ATP, the primary energy currency of the cell. Venturicidin A interacts with the ATP synthase complex, blocking its function and thereby disrupting the cell’s energy production . This interaction is believed to be the primary mechanism through which Venturicidin A exerts its effects .
Cellular Effects
Venturicidin A has profound effects on various types of cells and cellular processes. For instance, it has been found to be highly active against Trypanosoma brucei and Leishmania donovani . Upon treatment with Venturicidin A, there is a rapid loss of the mitochondrial membrane potential in T. brucei bloodstream forms . Additionally, approximately 40%–50% of the treated parasites lose their mitochondrial DNA . These effects significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Venturicidin A involves the uncoupling of ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase . This results in an elevated concentration of extracellular protons and subsequent anticipated raise in gentamicin uptake . This mechanism of action provides a clear explanation of how Venturicidin A exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of Venturicidin A change over time in laboratory settings. For example, in a study involving Trypanosoma brucei, researchers observed a rapid loss of the mitochondrial membrane potential upon treatment with Venturicidin A . Over time, approximately 40%–50% of the treated parasites lost their mitochondrial DNA . This suggests that Venturicidin A has long-term effects on cellular function .
Metabolic Pathways
Venturicidin A is involved in the metabolic pathway of ATP synthesis, where it acts as an inhibitor of the ATP synthase complex . This interaction can affect metabolic flux or metabolite levels, disrupting the cell’s energy production .
Transport and Distribution
Given its impact on the ATP synthase complex, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Venturicidin A primarily targets the ATP synthase complex, which is located in the mitochondria . This suggests that Venturicidin A localizes to the mitochondria within the cell
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Venturicidin A involves the construction of the pyran ring system and the formation of the tetrahydrofuran ring. The key steps include the protection of the aldehyde, aldol condensation, and cyclization reactions.", "Starting Materials": [ "3-methoxy-4-hydroxybenzaldehyde", "methyl vinyl ketone", "LDA", "ethyl vinyl ether", "DIBAL-H", "methyl iodide", "NaH", "acetic anhydride", "p-toluenesulfonic acid", "H2O2", "NaOH", "Na2CO3", "NaCl" ], "Reaction": [ "Protection of the aldehyde with ethyl vinyl ether using LDA", "Aldol condensation reaction of the protected aldehyde with methyl vinyl ketone", "Reduction of the aldol product with DIBAL-H to obtain the corresponding allylic alcohol", "Methylation of the allylic alcohol with methyl iodide using NaH as a base", "Cyclization of the methylated product with p-toluenesulfonic acid to form the pyran ring system", "Oxidation of the pyran ring system with H2O2", "Formation of the tetrahydrofuran ring by treatment with NaOH and Na2CO3", "Deprotection of the pyran ring system and the tetrahydrofuran ring with NaCl to obtain Venturicidin A" ] } | |
Número CAS |
33538-71-5 |
Fórmula molecular |
C41H67NO11 |
Peso molecular |
750.0 g/mol |
Nombre IUPAC |
[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9E,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15+,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1 |
Clave InChI |
HHQKNFDAEDTRJK-KXQVSFSQSA-N |
SMILES isomérico |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O |
SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |
SMILES canónico |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |
Apariencia |
Solid powder |
Otros números CAS |
33538-71-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Venturicidin A; A-130; A130; A 130; AA 0368; AA-0368; AA0368 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




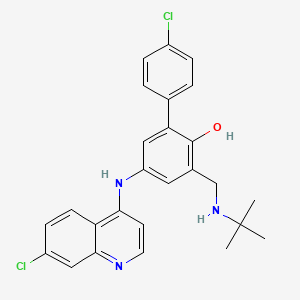

![(3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B1682966.png)
